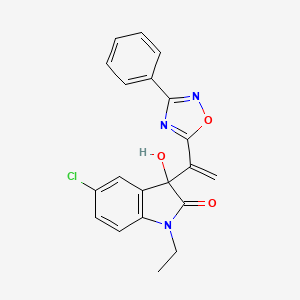![molecular formula C15H18N6O5 B12403609 (2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)
(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol es un complejo compuesto orgánico que pertenece a la clase de análogos de nucleósidos. Este compuesto se caracteriza por su estructura única, que incluye una base de purina unida a un anillo de furano y una parte de azúcar.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol típicamente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación de la base de purina: La base de purina se sintetiza a través de una serie de reacciones que involucran la condensación de formamida con otros compuestos que contienen nitrógeno.
Unión del anillo de furano: El anillo de furano se introduce mediante una reacción de sustitución nucleofílica, donde se hace reaccionar una furan-2-ylmetilamina con la base de purina.
Glicosilación: La parte de azúcar se une a la base de purina mediante una reacción de glicosilación, típicamente utilizando un derivado de azúcar protegido y un catalizador de ácido de Lewis.
Desprotección y purificación: El compuesto final se obtiene desprotegiendo la parte de azúcar y purificando el producto utilizando técnicas cromatográficas.
Métodos de producción industrial
La producción industrial de este compuesto implica escalar la ruta sintética descrita anteriormente. Las consideraciones clave para la producción industrial incluyen la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como garantizar que el proceso sea rentable y respetuoso con el medio ambiente. Se pueden emplear técnicas avanzadas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetilo se puede oxidar para formar un derivado de ácido carboxílico.
Reducción: Los grupos amino se pueden reducir para formar aminas correspondientes.
Sustitución: El anillo de furano puede sufrir reacciones de sustitución electrofílica, lo que lleva a la formación de diversos derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan típicamente.
Sustitución: Las reacciones de sustitución electrofílica a menudo requieren catalizadores como ácidos o bases de Lewis.
Principales productos formados
Oxidación: Derivados de ácido carboxílico.
Reducción: Derivados de amina.
Sustitución: Diversos derivados de furano sustituidos.
Aplicaciones Científicas De Investigación
(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus interacciones con ácidos nucleicos y proteínas.
Medicina: Investigado por su potencial como agente antiviral y anticancerígeno.
Industria: Utilizado en el desarrollo de productos farmacéuticos y herramientas de diagnóstico.
Mecanismo De Acción
El mecanismo de acción de (2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol implica su incorporación a los ácidos nucleicos, donde puede interferir con la síntesis de ADN y ARN. Este compuesto se dirige a enzimas específicas involucradas en la replicación de ácidos nucleicos, como la ADN polimerasa y la transcriptasa inversa, lo que lleva a la inhibición de la replicación viral y la proliferación de células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
- (2R,3S,5R)-2-[2-amino-6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- (2R,3S,5R)-2-[2-amino-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- (2R,3S,5R)-2-[2-amino-6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Singularidad
La singularidad de (2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol radica en su anillo de furano, que confiere propiedades químicas y biológicas distintas. Esta característica estructural mejora su afinidad de unión a ácidos nucleicos y enzimas, convirtiéndolo en un candidato prometedor para aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C15H18N6O5 |
|---|---|
Peso molecular |
362.34 g/mol |
Nombre IUPAC |
(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H18N6O5/c16-15-19-12(17-4-7-2-1-3-25-7)9-13(20-15)21(6-18-9)14-11(24)10(23)8(5-22)26-14/h1-3,6,8,10-11,14,22-24H,4-5H2,(H3,16,17,19,20)/t8-,10?,11+,14-/m1/s1 |
Clave InChI |
DTOXHQUCHLAJFD-PODXTCKDSA-N |
SMILES isomérico |
C1=COC(=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
SMILES canónico |
C1=COC(=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)C4C(C(C(O4)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)






![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)

![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)



